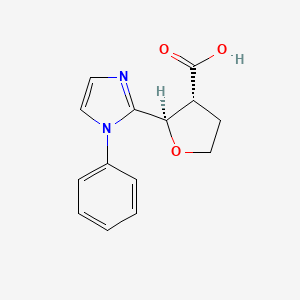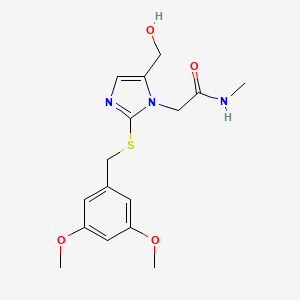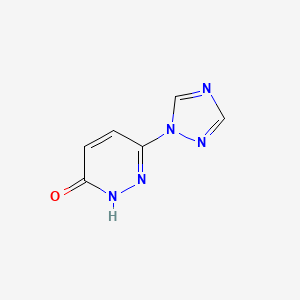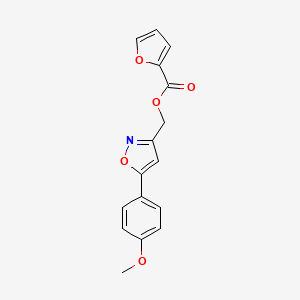
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol, also known as PD-0332991, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). CDK4/6 are important regulators of cell cycle progression, and their dysregulation is implicated in many types of cancer. PD-0332991 has shown promising results in preclinical studies and is currently being investigated in clinical trials as a potential cancer therapy.
作用机制
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol selectively inhibits CDK4/6, which are important regulators of the G1-S transition in the cell cycle. By inhibiting CDK4/6, 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol induces cell cycle arrest in the G1 phase, preventing cells from progressing to the S phase and undergoing DNA replication. This ultimately leads to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has been shown to have potent anti-proliferative effects in a variety of cancer cell lines and xenograft models. In addition to its effects on cell cycle progression, 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has also been shown to inhibit the phosphorylation of the retinoblastoma protein (Rb), a key downstream target of CDK4/6. This leads to increased expression of p21, a cell cycle inhibitor, and decreased expression of cyclin D1, a key regulator of CDK4/6 activity.
实验室实验的优点和局限性
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has several advantages as a tool compound for studying CDK4/6 biology and cancer cell proliferation. It is highly selective for CDK4/6 and has been extensively validated in preclinical models of cancer. However, there are also limitations to its use in laboratory experiments. 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has poor solubility in aqueous solutions, which can make dosing and administration challenging. In addition, its potency can vary depending on the cell line or model system used, which can complicate interpretation of results.
未来方向
There are several potential future directions for research on 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol. One area of interest is the development of combination therapies that include 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol with other agents, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict response to 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol, which could help guide patient selection in clinical trials. Finally, there is ongoing research into the mechanisms of resistance to 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol, which could inform the development of new therapies or strategies to overcome resistance.
合成方法
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves several key steps including the formation of a pyrimidine ring, introduction of the cyclohexanol moiety, and final purification to obtain the desired compound.
科学研究应用
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has been extensively studied in preclinical models of cancer, including breast cancer, melanoma, and glioblastoma. In these studies, 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has been shown to inhibit CDK4/6 activity and induce cell cycle arrest, leading to decreased cell proliferation and increased apoptosis. 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
属性
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8-7-9(2)14-12(13-8)15-10-3-5-11(16)6-4-10/h7,10-11,16H,3-6H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACDOSDSGXJVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-benzyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2715599.png)
![N-(3-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2715600.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2715602.png)

![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)


![1-[4-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2715608.png)

![1'-(3-(3-chloro-4-fluorophenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2715614.png)
![1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2715616.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2715617.png)